

Spectroscopic Profile of (1H-Pyrrol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanol

Cat. No.: B118069

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **(1H-Pyrrol-2-yl)methanol** (CAS No: 27472-36-2), a key heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of **(1H-Pyrrol-2-yl)methanol** is achieved through a combination of spectroscopic techniques. The following tables summarize the key experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-5	~6.6 - 6.8	m	-
H-3	~6.0 - 6.2	m	-
H-4	~5.9 - 6.1	m	-
-CH ₂ -	~4.3 - 4.5	s	-
-OH	~4.8 - 5.2	br s	-
N-H	~10.5 - 11.0	br s	-

Note: The predicted ¹H NMR data is based on the analysis of similar 2-substituted pyrrole structures. Actual chemical shifts and coupling constants can vary depending on solvent, concentration, and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Data is estimated from the spectrum available on SpectraBase.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C2	~132
C5	~119
C3	~106
C4	~105
-CH ₂ -	~57

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H and N-H stretching vibrations
~3100 - 3000	Medium	Aromatic C-H stretching (pyrrole ring)
~2950 - 2850	Medium	Aliphatic C-H stretching (-CH ₂ -)
~1550 - 1450	Medium to Strong	C=C stretching (pyrrole ring)
~1250 - 1000	Strong	C-O stretching (primary alcohol)
~1100 - 1000	Medium	C-N stretching

Note: This is a predicted IR spectrum based on characteristic functional group absorption frequencies. The broadness of the O-H and N-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[2\]](#)[\[3\]](#)

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
97	High	[M] ⁺ (Molecular Ion)
80	High	[M - OH] ⁺ or [M - NH ₃] ⁺
79	High	[M - H ₂ O] ⁺
68	Medium	[M - CHO] ⁺
53	High	[C ₄ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Weigh approximately 5-10 mg of **(1H-Pyrrol-2-yl)methanol** for ^1H NMR or 20-30 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is polar) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
- Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters might include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.
- For ^{13}C NMR: Acquire the proton-decoupled spectrum. Typical parameters might include a spectral width of 0 to 200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum and apply a baseline correction.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

FT-IR Spectroscopy Protocol (ATR Method)

1. Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

2. Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small amount of the solid **(1H-Pyrrol-2-yl)methanol** sample onto the center of the ATR crystal.
- Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
- Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and co-adding 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing and Cleaning:

- The software will automatically perform the background subtraction.

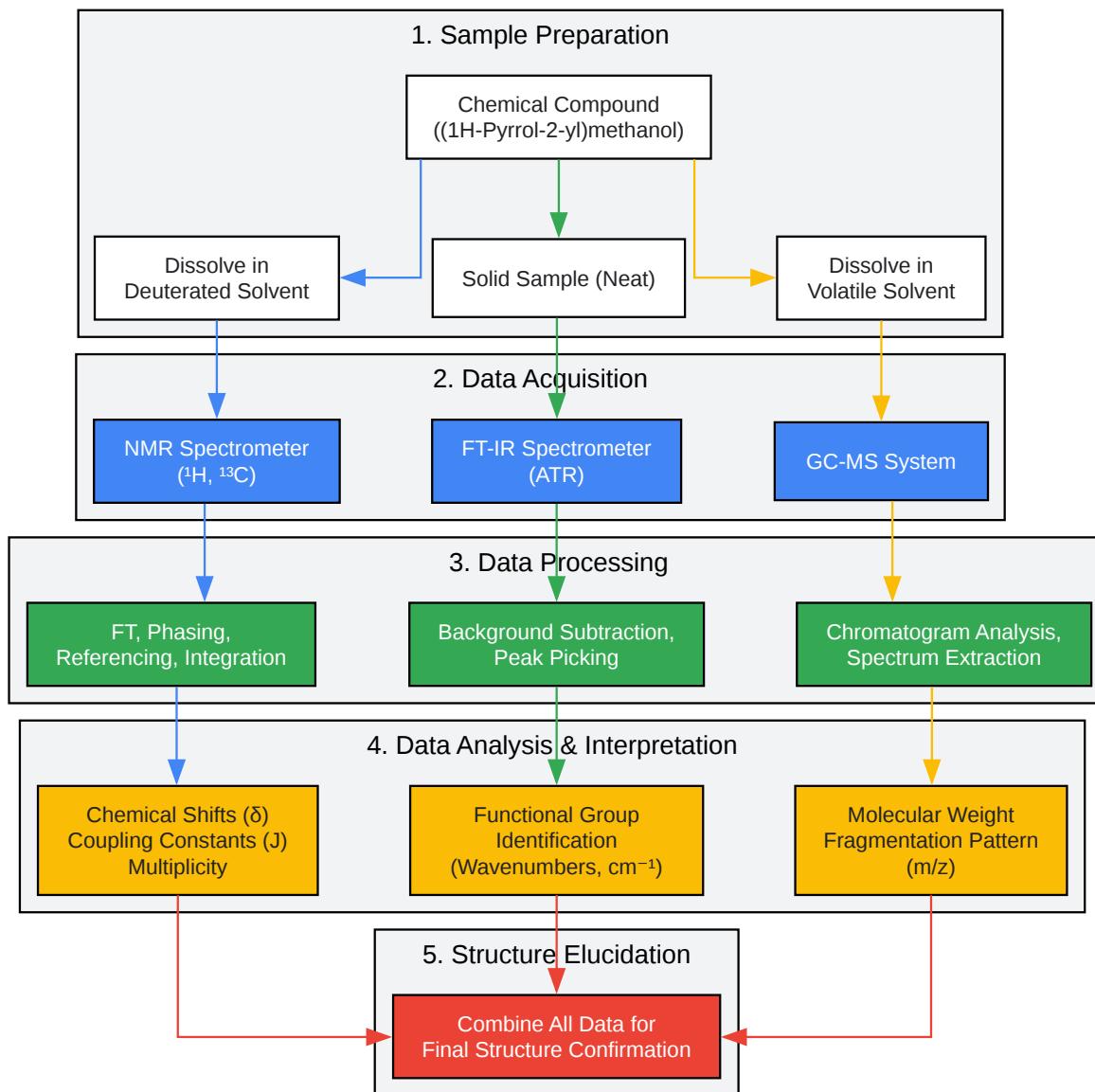
- Identify and label the significant absorption peaks.
- After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in the preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

- Prepare a dilute solution of **(1H-Pyrrol-2-yl)methanol** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Filter the sample through a 0.2 µm syringe filter into a GC vial to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:


- **Injector:** Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C). Use a splitless or split injection mode depending on the sample concentration.
- **GC Column:** Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- **Carrier Gas:** Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
- **Oven Temperature Program:** A typical program would be to hold at an initial temperature (e.g., 50-70 °C) for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.
- **MS Ion Source:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **MS Analyzer:** Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

3. Data Analysis:

- Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.
- Extract the mass spectrum corresponding to the chromatographic peak of **(1H-Pyrrol-2-yl)methanol**.
- Identify the molecular ion peak ($[M]^+$) and analyze the fragmentation pattern to confirm the structure. The fragmentation can be compared to library spectra if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-pyrrol-2-yl)methanol | C5H7NO | CID 11073348 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-formyl pyrrole, 1003-29-8 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (1H-Pyrrol-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118069#spectroscopic-data-for-1h-pyrrol-2-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com